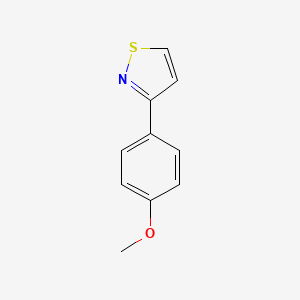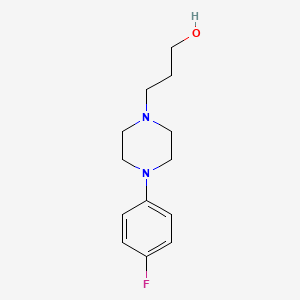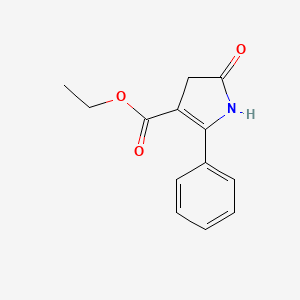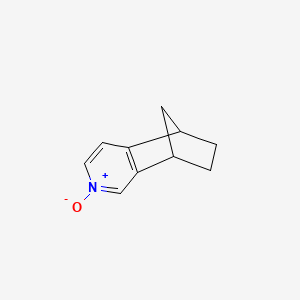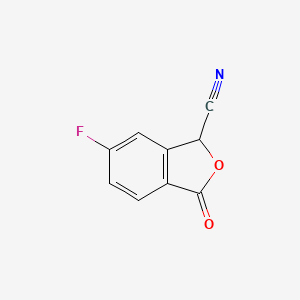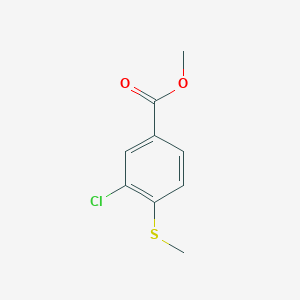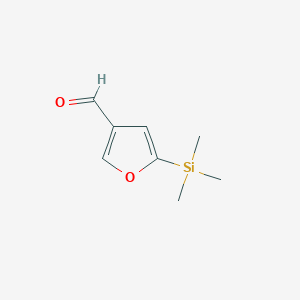
3-Furancarboxaldehyde, 5-(trimethylsilyl)-
Overview
Description
3-Furancarboxaldehyde, 5-(trimethylsilyl)-, also known as 5-trimethylsilylfuran-3-carbaldehyde, is an organic compound with the molecular formula C8H12O2Si and a molecular weight of 168.27 g/mol . This compound features a furan ring substituted with a trimethylsilyl group and an aldehyde functional group, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Furancarboxaldehyde, 5-(trimethylsilyl)- typically involves the reaction of 3-furancarboxaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Furancarboxaldehyde, 5-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 3-furancarboxylic acid, 3-furanmethanol, and various substituted furan derivatives.
Scientific Research Applications
3-Furancarboxaldehyde, 5-(trimethylsilyl)- is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive compounds and as a building block for the synthesis of biologically relevant molecules.
Medicine: It is involved in the synthesis of potential therapeutic agents and drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Furancarboxaldehyde, 5-(trimethylsilyl)- involves its reactivity as an aldehyde and the stability imparted by the trimethylsilyl group. The aldehyde group can participate in nucleophilic addition reactions, while the trimethylsilyl group can be selectively removed under mild conditions, allowing for further functionalization of the furan ring. Molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar compounds to 3-Furancarboxaldehyde, 5-(trimethylsilyl)- include:
3-Furancarboxaldehyde: Lacks the trimethylsilyl group, making it less stable and more reactive.
5-Methylfuran-3-carbaldehyde: Features a methyl group instead of a trimethylsilyl group, resulting in different reactivity and stability.
3-Furancarboxylic acid: An oxidized form of 3-furancarboxaldehyde, with different chemical properties and applications.
The uniqueness of 3-Furancarboxaldehyde, 5-(trimethylsilyl)- lies in its combination of the furan ring, aldehyde group, and trimethylsilyl group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-trimethylsilylfuran-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2Si/c1-11(2,3)8-4-7(5-9)6-10-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTJQLMKDUIGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CO1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576502 | |
| Record name | 5-(Trimethylsilyl)furan-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105426-88-8 | |
| Record name | 5-(Trimethylsilyl)furan-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Prop-2-yn-1-yl)-1H-pyrrol-3-yl]methanol](/img/structure/B3345378.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]formamide](/img/structure/B3345385.png)
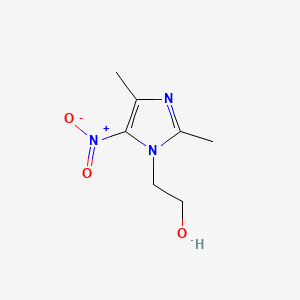

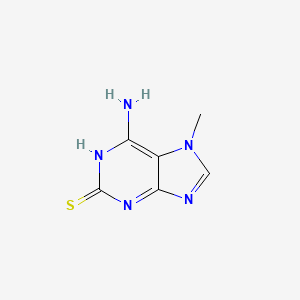
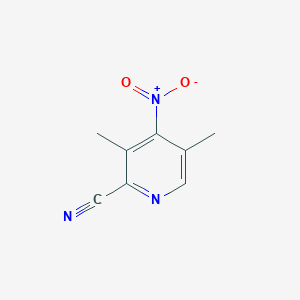
![1,4,5,6,7,8-Hexahydrocyclohepta[d]imidazole](/img/structure/B3345415.png)
![N-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetamide](/img/structure/B3345417.png)
